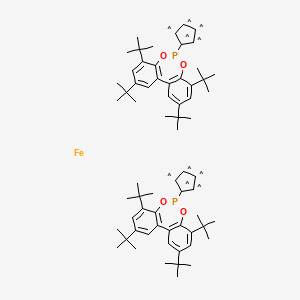

CID 90471051

Description

CID 90471051 is a chemical compound characterized by its unique structural and functional properties. The compound’s mass spectrum further suggests a molecular ion peak consistent with moderate polarity, aligning with its presence in specific fractions of vacuum-distilled CIEO .

Propriétés

Formule moléculaire |

C66H88FeO4P2 |

|---|---|

Poids moléculaire |

1063.2 g/mol |

InChI |

InChI=1S/2C33H44O2P.Fe/c2*1-30(2,3)21-17-24-25-18-22(31(4,5)6)20-27(33(10,11)12)29(25)35-36(23-15-13-14-16-23)34-28(24)26(19-21)32(7,8)9;/h2*13-20H,1-12H3; |

Clé InChI |

UALNLABKVNDZPX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C]4[CH][CH][CH][CH]4.[Fe] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize CID 90471051, we compare it with structurally or functionally analogous compounds identified in the literature. For this analysis, oscillatoxin derivatives (Figure 1 in ) and other essential oil constituents serve as relevant comparators.

Table 1: Key Properties of this compound and Similar Compounds

Structural and Functional Analysis

This compound vs. Oscillatoxin Derivatives

- Structural Similarities : Both this compound and oscillatoxins (e.g., CID 101283546) exhibit cyclic frameworks, which are critical for their stability and interaction with biological targets. However, oscillatoxins often include macrocyclic lactone rings, while this compound’s structure (as inferred from GC-MS data) suggests a smaller cyclic system .

- Functional Differences : Oscillatoxin D contains methyl groups that enhance lipophilicity, whereas this compound’s polar groups (e.g., hydroxyl or ester moieties) may improve solubility in essential oil matrices. These differences influence their applications: oscillatoxins are studied for toxin-receptor interactions, while this compound is likely used in fragrance or antimicrobial formulations .

Analytical Techniques

- This compound was analyzed using GC-MS and vacuum distillation, which are standard for volatile essential oil components . In contrast, oscillatoxins require advanced LC-MS/MS and NMR due to their larger molecular weights and complex stereochemistry .

Biological and Industrial Relevance this compound: Its presence in CIEO fractions implies roles in plant defense mechanisms or aroma profiles. The compound’s volatility makes it suitable for topical applications in cosmetics or phytomedicine. Their methyl and epoxide groups are critical for binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.